Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
Description
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 4-bromophenyl substituent at the quinoline C2 position and a hexyl ester group at the C4 carboxylate. This compound belongs to a broader class of quinoline derivatives, which are widely studied for their diverse pharmacological and material science applications.
Key structural features influencing its properties include:
- Electron-withdrawing bromine at the 4-position of the phenyl ring, which enhances stability and modulates electronic interactions.
Properties
Molecular Formula |
C22H22BrNO2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI Key |
WHSMGUUZUCLMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 4-bromophenylquinoline-4-carboxylic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position of the quinoline ring undergoes nucleophilic aromatic substitution (NAS), enabling functionalization:
2.1 Reaction with Hydrazine
Treatment with hydrazine hydrate replaces the bromine atom with a hydrazide group, forming 2-(4-bromophenyl)quinoline-4-carbohydrazide. This intermediate is pivotal for further derivatization .
2.2 Formation of Oxadiazole Derivatives
Reaction of the carbohydrazide with β-dicarbonyl compounds (e.g., acetylacetone) produces pyrazole derivatives. For example, cyclocondensation with acetylacetone yields 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
2.3 Acylation Reactions
Acid hydrazide derivatives react with acyl chloride derivatives (e.g., benzoyl chloride) to form N-acyl derivatives. These reactions introduce additional functional groups, such as amide or ester moieties .
| Reaction Type | Reagent | Product | Key Functional Group |
|---|---|---|---|
| Hydrazine substitution | Hydrazine hydrate | Carbohydrazide | Hydrazide |
| Pyrazole formation | Acetylacetone | Pyrazolone derivative | Pyrazole ring |
| Acylation | Benzoyl chloride | N-acyl derivative | Amide |
Other Chemical Reactions
3.1 Ester Hydrolysis
The hexyl ester group can undergo hydrolysis under basic conditions to regenerate the carboxylic acid, enabling further chemical transformations .
3.2 Coupling Reactions
The bromophenyl substituent may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), though specific examples for this compound are not detailed in the reviewed literature.
Analytical Characterization
Structural confirmation is achieved via:
-
IR spectroscopy : Identifies functional groups (e.g., carbonyl C=O at ~1700 cm⁻¹) .
-
1H NMR : Detects exchangeable protons (e.g., NH groups) and aromatic signals .
-
13C NMR : Validates carbonyl carbons (e.g., δ ~165–170 ppm) .
Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with various halogenated phenyl compounds. The compound can be synthesized through a multi-step process that includes:
- Formation of Quinoline Derivatives : The initial step often involves the synthesis of quinoline-4-carboxylic acid, which serves as a precursor.
- Esterification : The carboxylic acid is then converted to its corresponding ester using hexanol in the presence of an acid catalyst.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
This compound has shown promising anticancer properties, particularly against breast carcinoma cell lines such as MCF-7. Studies indicate that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action is believed to involve:
- Inhibition of EGFR-Tyrosine Kinase : The compound targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies have demonstrated that it can inhibit EGFR activity with IC50 values in the low micromolar range .
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic proteins and activation of caspases .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. Research indicates that:
- Inhibition of DNA Gyrase : The compound acts as a DNA gyrase inhibitor, disrupting bacterial DNA replication and leading to cell death .
- Broad Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related quinoline-4-carboxylate derivatives, highlighting variations in substituents and their impacts:
Key Observations:
Ester Chain Length :
- Shorter esters (e.g., methyl, ethyl) exhibit lower molecular weights and higher polarity, favoring solubility in polar solvents. Hexyl and p-tolyl analogs show increased hydrophobicity, which may enhance blood-brain barrier penetration or prolong metabolic clearance .
- The hexyl chain in the target compound likely reduces crystallinity compared to methyl or ethyl derivatives, as evidenced by the absence of reported melting points in the literature.
Substituent Effects: Halogenation: Bromine at the phenyl ring (C2) improves stability via resonance and inductive effects. Dual halogenation (e.g., 6-Br and 4-Cl in hexyl 6-bromo-2-(4-chlorophenyl) analog) may amplify electron-withdrawing effects but complicates synthetic yields .
Biological Activity
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a quinoline core substituted with a bromine atom and a hexyl ester group. Its molecular formula is , with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting its function, which may lead to anticancer effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its antimicrobial properties .
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
In vitro assays have shown that the compound can induce apoptosis and inhibit cell proliferation in these cancer types .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against various pathogens, demonstrating significant antibacterial effects. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results indicate that the compound could be a valuable agent in treating infections caused by resistant strains .
Case Studies
Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential applications of this compound:
- Study on HDAC Inhibition : A study synthesized various quinoline derivatives that demonstrated selective inhibition of HDAC3, leading to significant anticancer activity in vitro. This compound may share similar properties due to its structural characteristics .
- Antimicrobial Efficacy : Research on quinoline derivatives has shown that modifications at the phenyl ring can enhance antimicrobial potency. This suggests that the bromine substituent in this compound may contribute to its effectiveness against microbial targets .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid (precursor) with hexanol under acidic catalysis. Optimization strategies include:
- Catalyst Selection : Use of sulfuric acid or DCC/DMAP for esterification, balancing reactivity and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature Control : Maintaining 60–80°C to accelerate reaction while minimizing decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3 ppm for hexyl-OCH₂, δ ~165 ppm for carbonyl).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~453.08).
- IR : Stretching bands for C=O (ester, ~1720 cm⁻¹) and C-Br (~600 cm⁻¹).
- Elemental Analysis : Verify C, H, N, Br percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated dichloromethane/hexane solutions yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : SHELXL (for small molecules) or OLEX2 (for integrated refinement/validation) to model atomic positions, anisotropic displacement parameters, and hydrogen bonding.
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CIF files via checkCIF/PLATON .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or XRD bond lengths)?
- Methodological Answer :
- DFT Calculations : Compare B3LYP/6-31G(d,p)-optimized structures with experimental XRD data to identify conformational flexibility.
- Solvent Effects : Simulate NMR shifts using PCM (Polarizable Continuum Model) to account for solvent polarity.
- Error Analysis : Statistically evaluate systematic errors (e.g., temperature-dependent crystallographic disorder) using Mercury or CrystalExplorer .
Q. How can researchers design bioactivity studies for this compound, given its structural similarity to bioactive quinoline derivatives?
- Methodological Answer :
- Target Selection : Prioritize targets where quinoline esters show activity (e.g., kinase inhibition, antimicrobial targets).
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cell lines, with IC₅₀ determination.
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC against S. aureus or E. coli.
- SAR Analysis : Compare with analogs (e.g., ethyl or methyl esters) to correlate lipophilicity (logP) with activity .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation via HPLC at pH 1–13 (37°C, 24 hr). Ester bonds are prone to alkaline hydrolysis (pH >10).
- Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) to identify decomposition onset (~240°C predicted).
- Light Sensitivity : UV-vis spectroscopy under UV light (254 nm) to detect photodegradation products .
Data Contradiction Analysis
Q. How to reconcile conflicting data between spectroscopic characterization and crystallographic results?
- Methodological Answer :
- Dynamic vs. Static Disorder : XRD captures time-averaged structures, while NMR reflects dynamic conformations. Use variable-temperature NMR to assess rotational barriers of the hexyl chain.
- Polymorphism : Screen for multiple crystal forms (e.g., via solvent-drop grinding) to rule out polymorph-induced discrepancies.
- Validation Tools : Cross-validate using IR/Raman spectroscopy for functional group consistency .
Methodological Tools and Software
Q. Which software packages are recommended for refining and validating the crystal structure of this compound?
- Methodological Answer :
- SHELX Suite : SHELXL for least-squares refinement, SHELXE for density modification.
- OLEX2 : Integrated GUI for structure solution, refinement, and publication-ready figures.
- PLATON : For symmetry checks, void analysis, and hydrogen-bond validation.
- Mercury : Visualization of intermolecular interactions and Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
